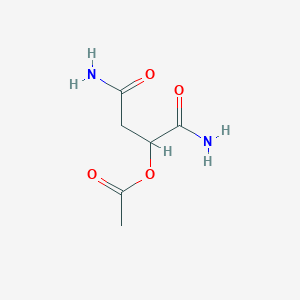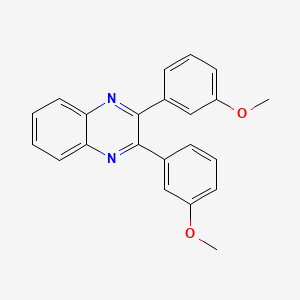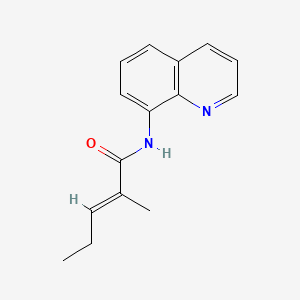
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide is an organic compound characterized by the presence of a quinoline ring attached to a pent-2-enamide moiety. The compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features an (E)-configuration, indicating the specific geometric arrangement of substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated using a suitable alkyl halide to introduce the methyl group at the 2-position.
Amidation: The alkylated quinoline is reacted with pent-2-enoic acid or its derivatives under amidation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the double bond, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Saturated amide derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: Its stability and reactivity make it a candidate for use in various industrial processes, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the amide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Methyl-N-(quinolin-8-yl)but-2-enamide: Similar structure but with a shorter alkyl chain.
(E)-2-Methyl-N-(quinolin-8-yl)hex-2-enamide: Similar structure but with a longer alkyl chain.
(E)-2-Methyl-N-(quinolin-8-yl)pent-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness: (E)-2-Methyl-N-(quinolin-8-yl)pent-2-enamide is unique due to its specific (E)-configuration and the presence of both the quinoline ring and the pent-2-enamide moiety. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H16N2O |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(E)-2-methyl-N-quinolin-8-ylpent-2-enamide |
InChI |
InChI=1S/C15H16N2O/c1-3-6-11(2)15(18)17-13-9-4-7-12-8-5-10-16-14(12)13/h4-10H,3H2,1-2H3,(H,17,18)/b11-6+ |
InChI-Schlüssel |
GMLONQGDRCABLB-IZZDOVSWSA-N |
Isomerische SMILES |
CC/C=C(\C)/C(=O)NC1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
CCC=C(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





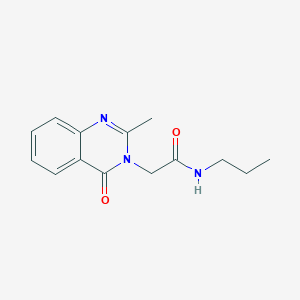
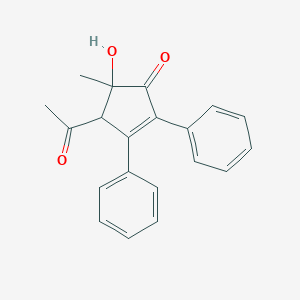

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)

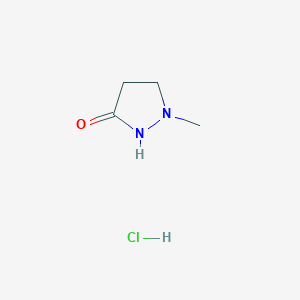
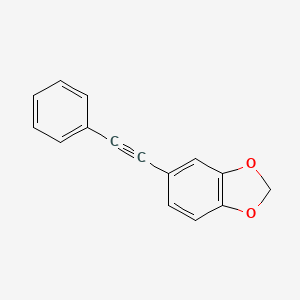
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
